molecular formula C18H16FNO B5886404 (3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine

(3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine

Cat. No. B5886404
M. Wt: 281.3 g/mol
InChI Key: FANADXFDJLEZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine, also known as F 4 MN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of phenylamines and is a derivative of the well-known psychoactive drug MDMA. However, F 4 MN does not exhibit the same psychoactive effects as MDMA, making it a promising candidate for research purposes.

Mechanism of Action

The exact mechanism of action of F 4 MN is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This means that it can bind to the receptor and activate it, but to a lesser extent than a full agonist like LSD. F 4 MN may also interact with other serotonin receptors, such as the 5-HT1A receptor, which is involved in regulating anxiety and stress responses.
Biochemical and Physiological Effects:
Studies have shown that F 4 MN can increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. It has also been shown to have anti-inflammatory properties and may be useful in treating conditions such as Parkinson's disease and Alzheimer's disease. F 4 MN may also have potential as an antidepressant or anxiolytic agent, although more research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of using F 4 MN in research is that it does not exhibit the same psychoactive effects as MDMA, which can make it easier to study in a laboratory setting. However, its high affinity for the 5-HT2A receptor may also make it difficult to study its effects on other serotonin receptors. Additionally, F 4 MN may have limited solubility in certain solvents, which can make it challenging to work with in some experiments.

Future Directions

There are several potential future directions for research on F 4 MN. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases. Further research is also needed to fully understand its effects on serotonin receptors and its potential as an antidepressant or anxiolytic agent. Additionally, F 4 MN may have potential in the development of new drugs for the treatment of various psychiatric and neurological disorders.

Synthesis Methods

The synthesis of F 4 MN involves a multi-step process that begins with the reaction of 4-methoxynaphthalene with sodium hydride, followed by the addition of 3-fluoroaniline. The resulting intermediate is then subjected to a reductive amination reaction with formaldehyde and sodium triacetoxyborohydride, which produces the final product, F 4 MN.

Scientific Research Applications

F 4 MN has been studied for its potential use as a neuroprotective agent, as well as its ability to modulate serotonin receptors in the brain. Research has shown that F 4 MN has a high affinity for the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. This makes it a promising candidate for studying the role of serotonin in these processes.

properties

IUPAC Name

3-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c1-21-18-10-9-13(16-7-2-3-8-17(16)18)12-20-15-6-4-5-14(19)11-15/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANADXFDJLEZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CNC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[(4-methoxynaphthalen-1-yl)methyl]aniline

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